molecular formula C11H12BrNO2 B1451094 N-[2-(Allyloxy)phenyl]-2-bromoacetamide CAS No. 1138442-36-0

N-[2-(Allyloxy)phenyl]-2-bromoacetamide

Cat. No. B1451094
M. Wt: 270.12 g/mol
InChI Key: LRJKHUYERRZPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(Allyloxy)phenyl]-2-bromoacetamide, also known as NABPA, is an organic compound with a wide range of applications in the laboratory. It is a colorless solid that is often used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. NABPA is also used in the synthesis of pharmaceuticals and other bioactive compounds. In addition, it is used in various biochemical and physiological studies.

Scientific Research Applications

Hydrogen-Bonding Arrangements

Hydrogen-bonding plays a crucial role in determining the molecular and crystal structure of acetamide derivatives. A study on N-phenyl-2-hydroxyacetamide demonstrated its one-dimensional hydrogen-bonding arrangement, which is significant for understanding molecular interactions and designing materials with desired properties (Perpétuo & Janczak, 2009).

Synthesis and Pharmacological Assessment

The synthesis and pharmacological assessment of novel acetamide derivatives, including those with bromophenyl and methoxyphenyl groups, have shown potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Such studies underscore the relevance of acetamide derivatives in developing new therapeutic agents (Rani et al., 2016).

Chemoselective Acetylation

Chemoselective acetylation of amino groups, as in the conversion of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlights the role of acetamide derivatives in synthesizing intermediates for antimalarial drugs. This process emphasizes the importance of specific functional group transformations in medicinal chemistry (Magadum & Yadav, 2018).

Antimicrobial Activities

Acetamide derivatives have been synthesized with potential antimicrobial activities, indicating their application in addressing microbial resistance. Research into novel thiazole, pyridone, and other heterocyclic compounds bearing acetamide groups has shown promising results against bacterial and fungal pathogens (Darwish et al., 2014).

properties

IUPAC Name

2-bromo-N-(2-prop-2-enoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-2-7-15-10-6-4-3-5-9(10)13-11(14)8-12/h2-6H,1,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJKHUYERRZPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Allyloxy)phenyl]-2-bromoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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